REACTION_SMILES
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[CH2:13]([C:14]#[CH:15])[OH:16].[CH2:17]([N:18]([CH2:19][CH3:20])[CH2:21][CH3:22])[CH3:23].[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][c:7]([I:11])[cH:8][cH:9][cH:10]1)=[O:12].[CH3:26][C:27]#[N:28].[Cl-:24].[Cu:29]([I:30])[I:31].[NH4+:25]>>[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][c:7]([C:15]#[C:14][CH2:13][OH:16])[cH:8][cH:9][cH:10]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cccc(I)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I[Cu]I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cccc(C#CCO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |